![molecular formula C11H9Cl2NO3 B3035085 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 299920-48-2](/img/structure/B3035085.png)
1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a 5-oxopyrrolidine ring and a 2,3-dichlorophenyl group. This compound is of interest due to its potential use in various chemical reactions and as a building block for the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, which involves the introduction of different substituents on the benzene ring . Another method describes the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides to produce 2,3-disubstituted pyrrolidines . Although these methods do not directly synthesize 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, they provide insight into the possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often determined using spectroscopic methods or X-ray diffraction analysis. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis . Similarly, the stereochemistry of certain pyrrolidine derivatives has been characterized by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, 3-aminopyrroles can be used in a three-component condensation to prepare 5-oxo-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids . Additionally, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite can afford a nitroso group-containing compound, and further reactions can lead to the formation of azo dyes and other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substituents. Some derivatives exhibit potent antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their behavior in different pH environments . Additionally, the antibacterial activity of certain pyrrolidine derivatives has been tested, with some showing promising results against various bacterial strains .
Scientific Research Applications
Biocatalyst Inhibition and Engineering Strategies
Carboxylic acids, including 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, are recognized for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds can disrupt cell membranes and internal pH, leading to decreased microbial viability. Understanding these mechanisms is crucial for developing metabolic engineering strategies to enhance the robustness of microbial strains used in industrial processes, potentially leading to improved yields of desired products (Jarboe, Royce, & Liu, 2013).
Solvent Development for Liquid-Liquid Extraction
The need for efficient recovery of carboxylic acids from aqueous streams has led to advancements in solvent development for liquid-liquid extraction (LLX). This is particularly relevant for the bio-based production of plastics and other industrial chemicals. Solvent systems, including ionic liquids and traditional amines, are evaluated for their efficiency in carboxylic acid recovery, highlighting the importance of solvent selection and regeneration strategies to optimize the extraction process (Sprakel & Schuur, 2019).
Antioxidant, Antimicrobial, and Cytotoxic Activities
Natural carboxylic acids, structurally related to 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, are known for their biological activities. These include potent antioxidant, antimicrobial, and cytotoxic effects, which are influenced by structural variations such as the number of hydroxyl groups and conjugated bonds. Understanding these relationships can aid in the development of new therapeutic agents and natural food preservatives (Godlewska-Żyłkiewicz et al., 2020).
Carboxylic Acid Bioisosteres in Drug Design
The exploration of carboxylic acid bioisosteres, molecules that can mimic the carboxylic acid functionality, is crucial in medicinal chemistry. Bioisosteres of carboxylic acids, like 1-(2,3-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, can enhance the pharmacological profile of drugs by improving metabolic stability and increasing the ability to cross biological membranes. This research area continues to grow, showing the innovation required to overcome challenges in drug design (Horgan & O’Sullivan, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
A related compound, 2,3-dichlorophenylpiperazine (2,3-dcpp), has been shown to act as a partial agonist of the dopamine d2 and d3 receptors .
Mode of Action
If it shares similar properties with 2,3-DCPP, it might interact with dopamine receptors, leading to changes in neurotransmission .
Biochemical Pathways
If it acts similarly to 2,3-DCPP, it could influence dopaminergic pathways, which play crucial roles in reward, motivation, and motor control .
Result of Action
If it acts on dopamine receptors like 2,3-DCPP, it could potentially alter neuronal activity and neurotransmitter levels .
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXAMXLGBFURZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196602 | |
Record name | 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
299920-48-2 | |
Record name | 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299920-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dichlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801196602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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